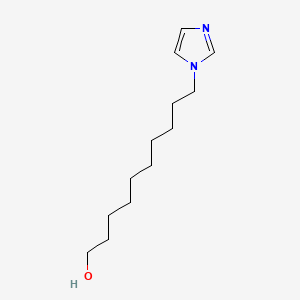

1-(10-Hydroxydecyl)imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(10-Hydroxydecyl)imidazole is a chemical compound with the molecular formula C13H24N2O. It is an imidazole derivative, which means it contains an imidazole ring—a five-membered ring with two nitrogen atoms. Imidazole derivatives are known for their versatility and wide range of applications in various fields, including medicine, synthetic chemistry, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Hydroxydecyl)imidazole typically involves the reaction of imidazole with a decyl halide, followed by hydrolysis to introduce the hydroxyl group. One common method involves the use of decyl bromide and imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. After the initial reaction, the product is hydrolyzed using a strong base like sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and green chemistry principles are often employed to make the process more efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(10-Hydroxydecyl)imidazole can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of 1-(10-Oxodecyl)imidazole.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.

Applications De Recherche Scientifique

1-(10-Hydroxydecyl)imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and therapeutic agents.

Industry: Used in the production of polymers, coatings, and other materials

Mécanisme D'action

The mechanism of action of 1-(10-Hydroxydecyl)imidazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group and the imidazole ring play crucial roles in these interactions, allowing the compound to form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .

Comparaison Avec Des Composés Similaires

1-Decylimidazole: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain biological contexts.

1-(10-Hydroxydecyl)-2-methylimidazole: Contains an additional methyl group, which can influence its reactivity and biological activity.

1-(10-Hydroxydecyl)-4,5-dihydroimidazole: A reduced form of the imidazole ring, which can affect its chemical properties and interactions

Uniqueness: 1-(10-Hydroxydecyl)imidazole is unique due to the presence of both a long alkyl chain and a hydroxyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, while the long alkyl chain provides hydrophobic character, making it suitable for various applications .

Activité Biologique

1-(10-Hydroxydecyl)imidazole is an organic compound belonging to the imidazole family, characterized by a ten-carbon hydroxydecyl chain attached to an imidazole ring. This unique structure enhances its solubility and potential applications in various biological contexts, including medicinal chemistry, pharmacology, and agrochemistry. Below, we explore its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C13H25N2O

- Molecular Weight : Approximately 225.35 g/mol

- Structure : An imidazole ring substituted with a hydroxydecyl group, enhancing interactions with biological systems.

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a compound of interest in several research fields:

- Anticancer Activity : Research indicates that derivatives of imidazole, including this compound, can inhibit cancer cell proliferation. For example, studies show that similar imidazole compounds have demonstrated cytotoxic effects against various human cancer cell lines with IC50 values ranging from 3.4 to 16.2 μM .

- Antimicrobial Properties : The compound has potential as an antimicrobial agent. Its structural similarity to known antimicrobial agents suggests it may inhibit the growth of bacteria and fungi.

- Enzyme Inhibition : Imidazole derivatives are known for their role as enzyme inhibitors. This compound may interact with key enzymes involved in metabolic pathways, suggesting applications in drug design.

Synthesis Methods

The synthesis of this compound typically involves several methods:

- Multicomponent Reactions : These reactions optimize synthetic efficiency and yield biologically active molecules through controlled conditions.

- Green Chemistry Approaches : Recent advancements focus on environmentally friendly methods for synthesizing imidazole derivatives, enhancing their appeal in pharmaceutical applications.

Case Studies

-

Pharmacological Applications :

- A study highlighted the integration of this compound into hybrid molecules exhibiting significant pharmacological effects. Molecular docking studies indicate favorable interactions with target enzymes and receptors, paving the way for novel drug development.

-

Agrochemical Applications :

- Research has also explored its use in synthesizing selective plant growth regulators and fungicides. These compounds have shown effectiveness in enhancing crop yields while minimizing environmental impact through green synthesis methods.

Structure-Activity Relationship (SAR)

A detailed SAR study of related compounds suggests that modifications to the hydroxydecyl chain can significantly alter biological activity. For instance, variations in chain length or functional groups can enhance solubility and bioactivity against specific targets .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

10-imidazol-1-yldecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c16-12-8-6-4-2-1-3-5-7-10-15-11-9-14-13-15/h9,11,13,16H,1-8,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIJCEYDSGZRHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659777 |

Source

|

| Record name | 10-(1H-Imidazol-1-yl)decan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186788-38-5 |

Source

|

| Record name | 10-(1H-Imidazol-1-yl)decan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.